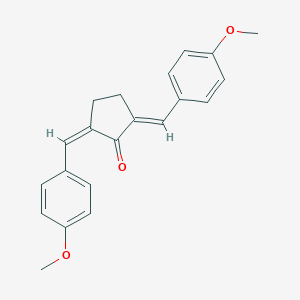
2,5-bis(4-methoxybenzylidene)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(4-methoxybenzylidene)cyclopentanone is an organic compound known for its unique structure and properties It is a derivative of cyclopentanone, where two 4-methoxybenzylidene groups are attached to the 2 and 5 positions of the cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-methoxybenzylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-bis(4-methoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated cyclopentanone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,5-bis(4-methoxybenzylidene)cyclopentanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2,5-bis(4-methoxybenzylidene)cyclopentanone depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various molecular interactions, influencing pathways related to cell growth, apoptosis, and other physiological processes.
類似化合物との比較
Similar Compounds
- Bis(4-methoxybenzylidene)acetone
- 2,6-Bis(benzylidene)-1-cyclohexanone
Uniqueness
2,5-bis(4-methoxybenzylidene)cyclopentanone is unique due to its specific substitution pattern on the cyclopentanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C21H20O3 |
|---|---|
分子量 |
320.4g/mol |
IUPAC名 |
(2Z,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C21H20O3/c1-23-19-9-3-15(4-10-19)13-17-7-8-18(21(17)22)14-16-5-11-20(24-2)12-6-16/h3-6,9-14H,7-8H2,1-2H3/b17-13-,18-14+ |
InChIキー |
DWPJEPVQLUJRMB-SIJTWYJSSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\CC/C(=C/C3=CC=C(C=C3)OC)/C2=O |
正規SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















